
N-(2-Ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide typically involves the reaction of 2-ethylbenzimidazole with appropriate acylating agents and phenyl derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Biological Activities
The biological activities of this compound primarily include antimicrobial, anticancer, and antifungal properties. The following sections provide a comprehensive overview of these activities.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzimidazole, including 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide, exhibit significant antimicrobial effects against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | MIC (µM) | Target Organisms |
---|---|---|
N1 | 1.27 | Bacillus subtilis |
N8 | 1.43 | Escherichia coli |
N22 | 2.60 | Klebsiella pneumoniae |
N23 | 2.65 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against both Gram-positive and Gram-negative bacteria, with some derivatives showing antifungal activity as well .
Anticancer Activity
The anticancer potential of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide has been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116). The results indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil.
Table 2: Anticancer Activity Against HCT116 Cell Line
Compound | IC50 (µM) |
---|---|
N9 | 5.85 |
N18 | 4.53 |
Standard | 9.99 |
These findings suggest that the compound not only inhibits cancer cell proliferation but may also be more selective towards cancer cells compared to normal cells .
Case Studies
Several studies have been conducted to evaluate the efficacy of benzimidazole derivatives in clinical settings.
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of synthesized benzimidazole derivatives against a panel of microbial strains, demonstrating significant potency compared to established antibiotics .
- Anticancer Evaluation : Another research project focused on the anticancer properties of these compounds against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
- In Vivo Studies : In vivo studies on animal models have shown that certain derivatives possess not only anticancer properties but also favorable pharmacokinetic profiles, making them suitable candidates for further development .
Wirkmechanismus
Target of Action
The primary targets of benzimidazole derivatives, such as 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide, are often proteins involved in critical cellular processes. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein that is a well-known and appealing cancer therapy target . By inhibiting Bcl-2, these compounds can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
Benzimidazole derivatives interact with their targets by binding to specific sites on the target proteins. This binding can inhibit the normal function of the protein, leading to changes in cellular processes. For example, when a benzimidazole derivative binds to Bcl-2, it can inhibit the protein’s anti-apoptotic function, leading to increased apoptosis in cancer cells .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors, suggesting that they may affect multiple pathways . For instance, by inhibiting Bcl-2, these compounds can affect the apoptosis pathway, leading to increased cell death in cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is likely dependent on its specific targets and mode of action. For example, if the compound targets Bcl-2 and induces apoptosis, the result would be increased cell death in cancer cells . This could potentially slow the growth of tumors and may even lead to tumor shrinkage.
Action Environment
The action, efficacy, and stability of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes. For instance, the presence of certain enzymes could potentially metabolize the compound, altering its structure and potentially its function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide typically involves the condensation of 2-ethylbenzimidazole with N-phenyl-N-propan-2-ylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-aminobenzimidazole: Known for its antimicrobial properties.
N-phenylbenzimidazole: Studied for its potential use in medicinal chemistry.
Uniqueness
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole core with the N-phenyl-N-propan-2-ylacetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Biologische Aktivität
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H24N2O
- Molecular Weight : 300.41 g/mol
- IUPAC Name : 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Biological Activity Overview
The biological activities of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide have been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that it inhibits the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
In vitro assays have shown that 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
Data Table: Biological Activities
Activity Type | Cell Line/Model | Concentration (µM) | IC50 (µM) | Reference |
---|---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 10 | 12.5 | |
HeLa (Cervical Cancer) | 10 | 15.0 | ||
Anti-inflammatory | RAW 264.7 Macrophages | 25 | - |
Case Studies
Several case studies have explored the therapeutic implications of this compound:
-
Case Study on Breast Cancer :
- Objective : To evaluate the efficacy of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide in MCF-7 cells.
- Findings : The study concluded that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory properties in a murine model of acute inflammation.
- Findings : Treatment with the compound resulted in decreased swelling and reduced levels of inflammatory markers, indicating its therapeutic potential in inflammatory conditions.
Research Findings
The following key findings summarize the biological activity of the compound:
-
Mechanism of Action :
- The compound appears to exert its anticancer effects through modulation of apoptotic pathways and inhibition of cell cycle progression.
- Safety Profile :
-
Potential Applications :
- Given its dual action as an anti-inflammatory and anticancer agent, this compound may be suitable for development into a multifunctional therapeutic drug.
Eigenschaften
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-19-21-17-12-8-9-13-18(17)22(19)14-20(24)23(15(2)3)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLLLIFEWZVEKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.